

Technical Guide: Safety and Handling of 3,3-Difluoropiperidin-4-OL

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Difluoropiperidin-4-OL

Cat. No.: B572812

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). While compiled from available data, information for **3,3-Difluoropiperidin-4-OL** is limited, and this guide relies in part on data from structurally similar compounds. Always consult the official SDS from your supplier and conduct a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

3,3-Difluoropiperidin-4-OL is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of parent molecules.[\[1\]](#)

Property	Value	Source
CAS Number	1239596-54-3	[2] [3]
Molecular Formula	C5H9F2NO	[2] [3]
Molecular Weight	137.13 g/mol	[2] [3]
Synonyms	3,3-Difluoro-4-hydroxypiperidine	[2]
Purity	Typically ≥97%	[3]

Hazard Identification and Safety Data

While a complete, verified Safety Data Sheet for **3,3-Difluoropiperidin-4-ol** is not widely available, information from chemical suppliers and data for analogous compounds indicate the following hazards.[\[1\]](#)[\[2\]](#) It should be handled as a hazardous substance.[\[4\]](#)

GHS Classification Summary

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	GHS07	Warning	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)	GHS07	Warning	H335: May cause respiratory irritation

Source: Information compiled from chemical supplier data.[\[2\]](#)

Precautionary Statements Summary

Category	Precautionary Statements
Prevention	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [5] P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. [5] P280: Wear protective gloves/protective clothing/eye protection/face protection. [5]
Response	P302+P352: IF ON SKIN: Wash with plenty of soap and water. [6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6] P312: Call a POISON CENTER or doctor if you feel unwell. [6] P332+P313: If skin irritation occurs: Get medical advice/attention. [6] P337+P313: If eye irritation persists: Get medical advice/attention.
Storage	P403+P233: Store in a well-ventilated place. Keep container tightly closed. [5] P405: Store locked up. [5]
Disposal	P501: Dispose of contents/container to an approved waste disposal plant. [5]

Source: Information compiled from various safety data sheets for fluorinated piperidines and related compounds.[\[5\]](#)[\[6\]](#)

Quantitative Toxicity Data

Specific quantitative toxicity data (e.g., LD50, LC50) for **3,3-Difluoropiperidin-4-ol** are not readily available in the public domain. For context, the non-fluorinated parent compound, piperidine, has reported oral LD50 values in rats ranging from 133 to 740 mg/kg bw, indicating

moderate acute toxicity.[\[7\]](#) It is prudent to assume that **3,3-Difluoropiperidin-4-ol** may exhibit a comparable or potentially greater hazard profile.[\[4\]](#)

Handling and Storage

3.1. Engineering Controls

- Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[\[1\]](#)
- Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[\[8\]](#)

3.2. Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles and/or a face shield to protect against splashes.[\[9\]](#)
- Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[\[9\]](#) A lab coat or chemical-resistant apron is also required.
- Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is necessary.[\[10\]](#)

3.3. Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[10\]](#)
- Keep away from incompatible materials such as strong oxidizing agents and strong acids.[\[8\]](#)

Accidental Release and First Aid Measures

4.1. Accidental Release

- Minor Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand), sweep up, and place in a suitable, labeled container for disposal. Avoid generating dust.

- Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.

4.2. First Aid

- Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
- Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Stability and Reactivity

- Reactivity: No specific reactivity data is available.
- Chemical Stability: Assumed to be stable under normal storage conditions.[8]
- Conditions to Avoid: Heat, flames, and sparks.[1]
- Incompatible Materials: Strong oxidizing agents, strong acids.[8]
- Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen fluoride.[1]

Disposal Considerations

- Dispose of waste in accordance with local, state, and federal regulations.
- This material should be treated as hazardous waste. Do not mix with other waste streams.[4]

- The primary recommended method of disposal for fluorinated organic compounds is high-temperature incineration by a licensed professional waste disposal service.[4]

Experimental Protocols

The following are example protocols for the synthesis and biological evaluation of compounds structurally related to **3,3-Difluoropiperidin-4-ol**. These are provided for illustrative purposes and must be adapted and optimized for specific research objectives.

7.1. Example Synthetic Protocol: Synthesis of Fluorinated Piperidines

This protocol is based on general methods for the synthesis of fluorinated piperidines from fluoropyridines.[11][12][13]

- Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere (e.g., argon), combine the fluoropyridine starting material, a suitable catalyst (e.g., Palladium on carbon), and a solvent (e.g., methanol or tetrahydrofuran).
- Hydrogenation: The reaction vessel is placed in a high-pressure autoclave. The atmosphere is purged with hydrogen gas, and the reaction is stirred under hydrogen pressure (e.g., 50 bar) at a specified temperature (e.g., room temperature to 80°C) for a designated time (e.g., 12-24 hours).
- Workup: After the reaction is complete, the vessel is carefully depressurized. The catalyst is removed by filtration (e.g., through Celite). The filtrate is concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired fluorinated piperidine.

7.2. Example Biological Assay: Dopamine D4 Receptor Binding Assay

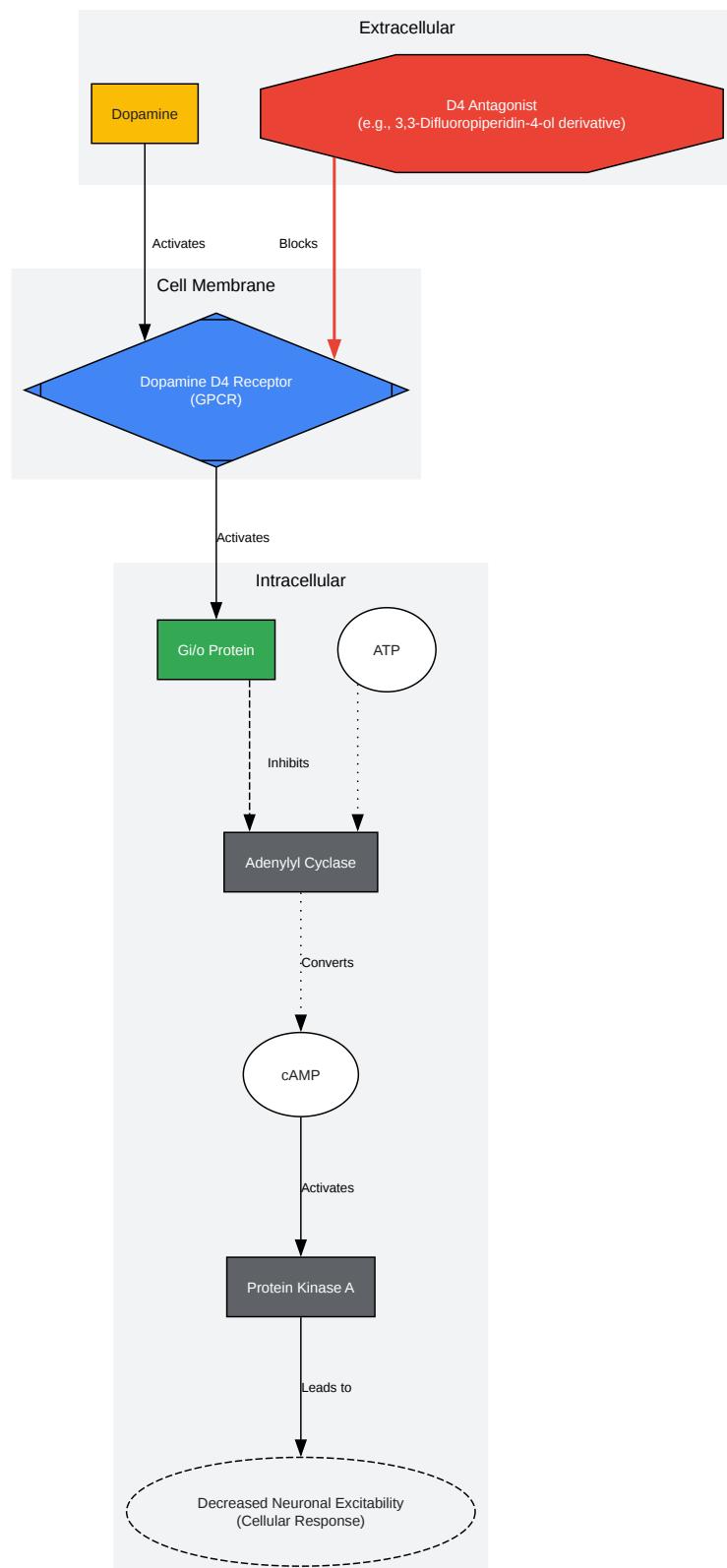
Fluorinated piperidines are often investigated as ligands for CNS targets. The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D4 receptor.[14][15][16]

- Materials:

- Membrane preparation from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
- Radioligand (e.g., [³H]N-methylspiperone).
- Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Non-specific binding control (e.g., haloperidol).
- Test compound (e.g., a derivative of **3,3-Difluoropiperidin-4-ol**).

- Procedure:

- Prepare serial dilutions of the test compound.
- In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (near its K_d), and either buffer, the test compound at various concentrations, or the non-specific binding control.
- Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
- Measure the radioactivity retained on the filters using a liquid scintillation counter.


- Data Analysis:


- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
- Calculate the *K_i* (inhibitor constant) using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate a potential biological context and experimental workflow relevant to the study of **3,3-Difluoropiperidin-4-ol** and its derivatives.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-Difluoro-4-hydroxypiperidine | CAS#:1239596-54-3 | Chemsoc [chemsrc.com]
- 2. CAS 1239596-54-3 | 3,3-difluoropiperidin-4-ol - Synblock [synblock.com]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. media.hiscoinc.com [media.hiscoinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Guide: Safety and Handling of 3,3-Difluoropiperidin-4-OL]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b572812#safety-and-handling-of-3-3-difluoropiperidin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com